Sustained 5-HT1B/1D Receptor Binding: DHE vs. Sumatriptan
Dihydroergotamine (DHE) demonstrates a significantly prolonged duration of binding to human 5-HT1B and 5-HT1D receptors compared to sumatriptan. This extended binding is a direct mechanism for the sustained pain relief observed clinically with DHE [1].
| Evidence Dimension | Receptor Dissociation Half-Life (t1/2) |
|---|---|
| Target Compound Data | DHE 5-HT1B: 1.38 h; DHE 5-HT1D: 1.28 h |
| Comparator Or Baseline | Sumatriptan 5-HT1B: 0.17 h; Sumatriptan 5-HT1D: 0.09 h |
| Quantified Difference | DHE's binding half-life is approximately 8-14 times longer than sumatriptan's |
| Conditions | Competitive radioligand assay with human 5-HT1B and 5-HT1D receptors |
Why This Matters
This provides a mechanistic basis for DHE's clinical advantage in producing lower rates of headache recurrence, a key differentiator for procurement decisions in migraine therapy.
- [1] Aurora SK, et al. Sustained pain relief with dihydroergotamine in migraine is potentially due to persistent binding to 5-HT1B and 5-HT1D receptors. J Headache Pain. 2013;14(Suppl 1):P75. View Source
